

Mitigating the impact of moisture on the stability of Magnesium aluminometasilicate formulations.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium aluminometasilicate*

Cat. No.: *B1143528*

[Get Quote](#)

Technical Support Center: Magnesium Aluminometasilicate Formulations

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the impact of moisture on the stability of **Magnesium Aluminometasilicate** (MAS) formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation process.

Question: My powder blend containing MAS shows poor flowability, especially under humid conditions. What can I do?

Answer: Poor flowability in the presence of moisture can be due to several factors. Here's a step-by-step troubleshooting approach:

- Verify MAS Grade and Concentration: Different grades of MAS (e.g., Neusilin® US2, UFL2) have varying particle sizes and bulk densities, which affect flow.^[1] Ensure you are using a grade suitable for your formulation. Adding as little as 0.5% of certain grades can improve flow.^{[2][3]}
- Assess Moisture Content: Determine the moisture content of your powder blend. While MAS itself absorbs very little moisture up to 70% relative humidity (RH), other excipients in your

blend might be hygroscopic.[4][5]

- Optimize Mixing: Ensure MAS is uniformly distributed within the blend. Insufficient mixing can lead to localized moisture pockets and poor flow.
- Consider Environmental Control: If the issue persists, consider processing in a controlled humidity environment (e.g., below 50% RH) to minimize moisture uptake by other excipients.
- Evaluate Excipient Compatibility: Highly hygroscopic excipients can counteract the benefits of MAS. Consider replacing them with less hygroscopic alternatives if possible.

Question: My tablets are losing hardness upon storage at accelerated stability conditions (e.g., 40°C/75% RH). How can MAS help?

Answer: Loss of tablet hardness at high humidity is a common issue, often caused by moisture absorption weakening the tablet structure.[6] Here's how to address this with MAS:

- Incorporate MAS into your formulation: Adding MAS, such as Neusilin®, can significantly improve tablet hardness and maintain it even under humid conditions.[2] It has been shown to make hard tablets at low compression forces.[1][7][8]
- Optimize MAS Concentration: Studies have shown that adding 2% of a grade like Neusilin® UFL2 can enhance tablet hardness and protect against deterioration by moisture.[2]
- Investigate Binder and Disintegrant: The choice of other excipients is crucial. For instance, when using Neusilin® US2, croscarmellose sodium is a highly compatible disintegrant that does not negatively impact hardness or disintegration time.[1]
- Check for API Deliquescence: If your Active Pharmaceutical Ingredient (API) is deliquescent, it will absorb significant moisture. MAS is effective in stabilizing such drugs.[9]

Question: I am working with a moisture-sensitive API. How can I best utilize MAS to protect it?

Answer: MAS is an excellent choice for protecting moisture-sensitive APIs.[1][7][8][9][10] Here are key strategies:

- Direct Blending: The high porosity and large specific surface area of MAS allow it to adsorb moisture, effectively creating a drier microenvironment for the API.[1][7][8]

- Solid Dispersion: Creating a solid dispersion of your API with MAS can protect the amorphous form of the drug from recrystallizing due to moisture.[1]
- Co-processing with other Excipients: Co-processing the API with MAS and other hydrophobic excipients can further enhance moisture protection.[11]
- Packaging Considerations: While MAS provides formulation-level protection, it should be complemented with appropriate packaging, such as blister packs with high moisture barrier properties or containers with desiccants.

Frequently Asked Questions (FAQs)

Q1: What is **Magnesium Aluminometasilicate** (MAS)?

A1: **Magnesium Aluminometasilicate** is a synthetic, amorphous silicate represented by the empirical formula $\text{Al}_2\text{O}_3 \cdot \text{MgO} \cdot 1.7\text{SiO}_2 \cdot x\text{H}_2\text{O}$.[1][7][8] It is a multifunctional excipient used in solid dosage forms to improve powder flow, increase tablet hardness, stabilize moisture-sensitive APIs, and act as a carrier for liquid or oily substances.[1][3][10]

Q2: How does MAS adsorb moisture?

A2: MAS possesses a very large specific surface area and a porous structure, which gives it a high capacity for adsorbing both water and oil.[1][7][8][9] This allows it to physically trap moisture, preventing it from interacting with the API or other excipients.

Q3: Will MAS affect the dissolution of my drug?

A3: In many cases, MAS can actually improve the dissolution of poorly water-soluble drugs by acting as a carrier in solid dispersions, which can lead to amorphization and increased surface area of the drug.[1][12] However, it is always essential to perform dissolution studies on your specific formulation to confirm this.

Q4: Are there different grades of MAS available?

A4: Yes, there are various grades of MAS, such as those under the brand name Neusilin® (e.g., S1, S2, US2, UFL2).[1][2] These grades differ in properties like particle size, bulk density, pH, and water content, making them suitable for different applications.[1]

Q5: Is MAS compatible with wet granulation?

A5: Yes, MAS can be used in both direct compression and wet granulation processes.[\[1\]](#)[\[8\]](#)

Unlike some other silicates, certain grades of MAS like Neusilin® do not form gels in aqueous solutions.[\[1\]](#)[\[4\]](#)[\[8\]](#)

Data Presentation

Table 1: Moisture Adsorption of Different Neusilin® Grades

Relative Humidity (%)	Neusilin® UFL2 Moisture Adsorption (%)	Neusilin® US2 Moisture Adsorption (%)
Up to 70%	Very low	Very low

Source: Adapted from hygroscopic equilibrium curves.[\[1\]](#)[\[4\]](#)

Table 2: Impact of Neusilin® UFL2 on Acetaminophen Tablet Hardness

Formulation	Initial Hardness (N)	Hardness after 1 month at 40°C/75% RH (Open Bottle) (N)
Acetaminophen + Lactose	~60	~30
Acetaminophen + Lactose + 2% Neusilin® UFL2	~80	~65
Acetaminophen + Mannitol	~70	~40
Acetaminophen + Mannitol + 2% Neusilin® UFL2	~90	~80

Note: These are approximate values based on graphical data presented in technical newsletters. Actual results may vary depending on the specific formulation and processing parameters.[\[2\]](#)

Experimental Protocols

Protocol 1: Determination of Moisture Content (Loss on Drying)

This protocol outlines the thermogravimetric approach to determine the moisture content of a powder blend.

Objective: To quantify the percentage of moisture in a given powder sample.

Apparatus:

- Moisture analyzer (with integrated balance and heating unit) or a drying oven and an analytical balance.
- Spatula
- Aluminum weighing pans

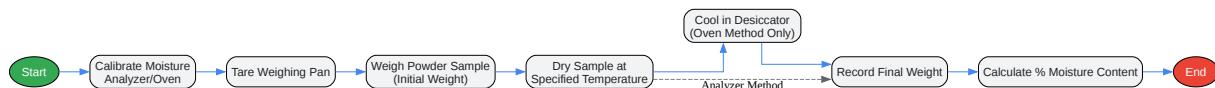
Procedure:

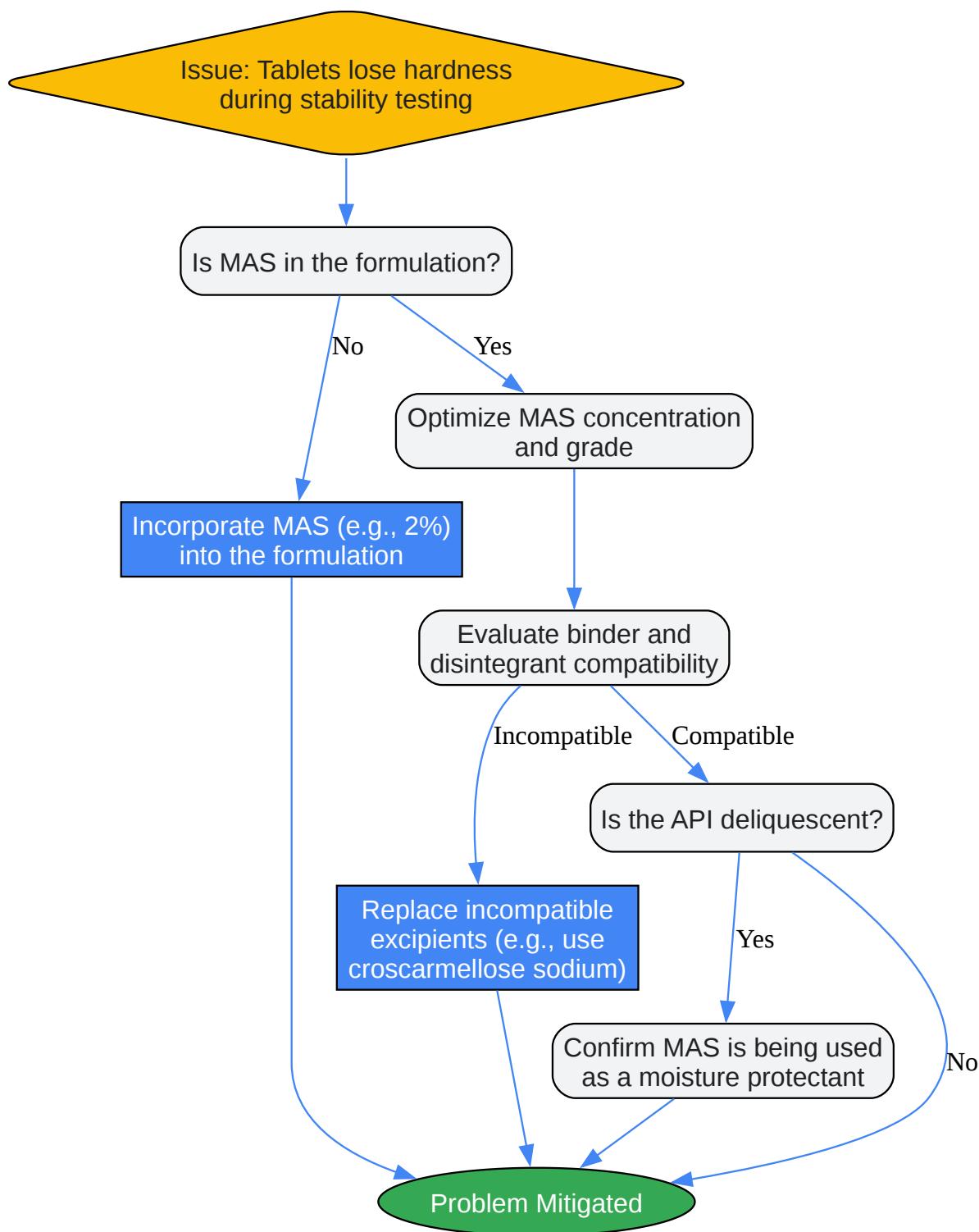
- **Instrument Setup:** Ensure the moisture analyzer or drying oven is calibrated and set to the appropriate temperature (e.g., 105°C, unless the material is heat sensitive).[\[13\]](#)
- **Sample Preparation:** Place an empty aluminum weighing pan on the balance and tare it.
- **Sample Weighing:** Accurately weigh a specified amount of the powder sample (e.g., 1-2 grams) and distribute it evenly on the pan.
- **Drying:**
 - **Moisture Analyzer:** Close the lid to start the drying process. The instrument will automatically weigh the sample continuously and stop when the weight is constant, indicating all moisture has evaporated.
 - **Drying Oven:** Place the pan in the preheated oven for a specified duration (e.g., 2-4 hours, or until constant weight is achieved).
- **Final Weighing:**

- Moisture Analyzer: The instrument will display the final moisture content as a percentage.
- Drying Oven: After the specified time, remove the pan from the oven and place it in a desiccator to cool to room temperature. Once cooled, re-weigh the pan with the dried sample.
- Calculation (for Drying Oven Method):
 - $\text{Moisture Content (\%)} = [(\text{Initial Weight} - \text{Final Weight}) / \text{Initial Weight}] * 100$

Protocol 2: Tablet Hardness Testing

Objective: To measure the breaking force of a tablet.


Apparatus:


- Tablet hardness tester
- Brush for cleaning

Procedure:

- Instrument Calibration: Ensure the hardness tester is properly calibrated according to the manufacturer's instructions.
- Sample Placement: Place a single tablet on the testing platform, orienting it consistently (e.g., diametrically).
- Testing: Start the test. The motorized jaw will move to compress the tablet until it fractures.
- Data Recording: The instrument will display the force required to break the tablet in Newtons (N) or Kiloponds (kp). Record this value.
- Replication: Repeat the measurement for a statistically significant number of tablets from the same batch (e.g., n=10) to calculate the average hardness and standard deviation.
- Cleaning: Clean any tablet debris from the testing platform before testing the next tablet.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dva.com [dva.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. tech-en.fujichemical.co.jp [tech-en.fujichemical.co.jp]
- 4. fujichemical.co.jp [fujichemical.co.jp]
- 5. biozoomer.com [biozoomer.com]
- 6. Effect of Humidity Level on Tablet Stability | Pharmaguideline [pharmaguideline.com]
- 7. Neusilin [neusilin.com]
- 8. neusilin.jp [neusilin.jp]
- 9. chempoint.com [chempoint.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmafocusasia.com [pharmafocusasia.com]
- 13. mt.com [mt.com]
- To cite this document: BenchChem. [Mitigating the impact of moisture on the stability of Magnesium aluminometasilicate formulations.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1143528#mitigating-the-impact-of-moisture-on-the-stability-of-magnesium-aluminometasilicate-formulations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com